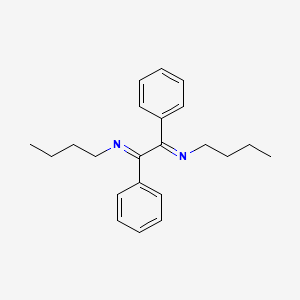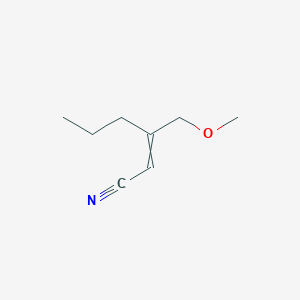
3-(Methoxymethyl)hex-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)hex-2-enenitrile is an organic compound with the molecular formula C8H13NO. It contains a nitrile group (-CN) and an ether group (-O-), making it a versatile compound in organic synthesis. The structure includes a hexene backbone with a methoxymethyl substituent at the third position and a nitrile group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile.
Industrial Production Methods
Industrial production of 3-(Methoxymethyl)hex-2-enenitrile typically involves large-scale reactions using the methods mentioned above, with optimized conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines. This can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the -CN group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)hex-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)hex-2-enenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)pent-2-enenitrile: Similar structure but with a shorter carbon chain.
3-(Ethoxymethyl)hex-2-enenitrile: Similar structure but with an ethoxy group instead of a methoxy group.
3-(Methoxymethyl)hex-2-enamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
3-(Methoxymethyl)hex-2-enenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
647854-10-2 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(methoxymethyl)hex-2-enenitrile |
InChI |
InChI=1S/C8H13NO/c1-3-4-8(5-6-9)7-10-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
LCAZZOYQRQKBOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


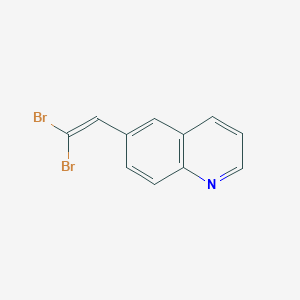
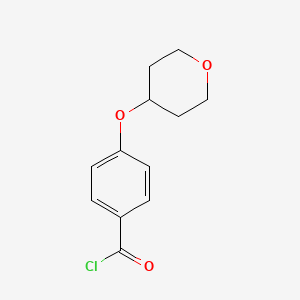
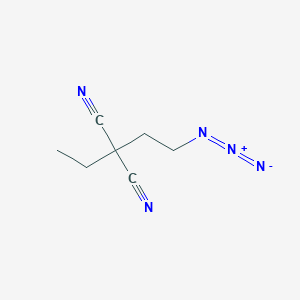

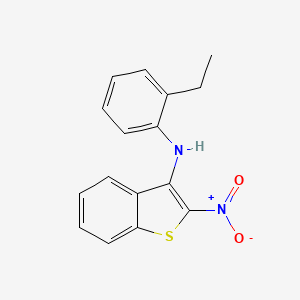
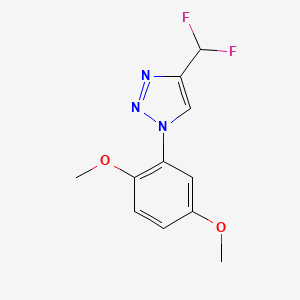
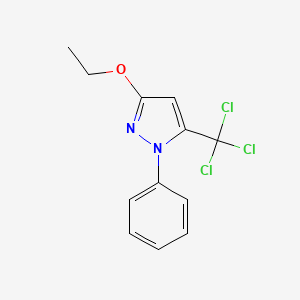
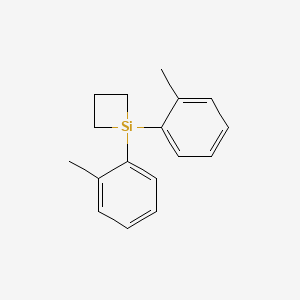
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)

![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
